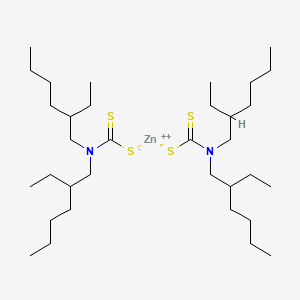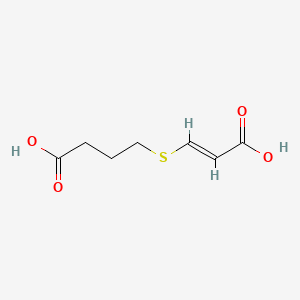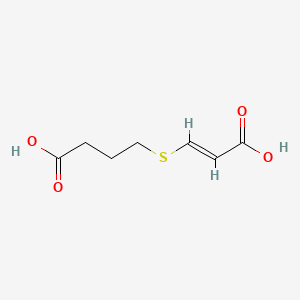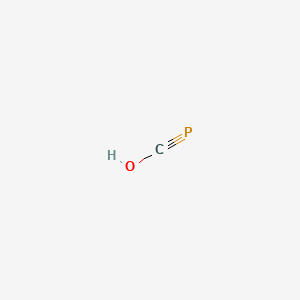
Phosphanylidynemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphanylidynemethanol is a unique organophosphorus compound characterized by the presence of a phosphorus atom double-bonded to a carbon atom, which is also bonded to a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphanylidynemethanol typically involves the reaction of a phosphine with formaldehyde under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
R3P+CH2O→R3P=CH2OH
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Phosphanylidynemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a phosphanylidenemethanone.
Reduction: The compound can be reduced to form phosphanylidenemethane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: Phosphanylidenemethanone.
Reduction: Phosphanylidenemethane.
Substitution: Various substituted this compound derivatives.
科学的研究の応用
Phosphanylidynemethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of phosphanylidynemethanol involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its unique structure allows it to form stable complexes with metal ions, which can modulate its activity and specificity.
類似化合物との比較
Phosphanylidynemethanol is unique compared to other organophosphorus compounds due to its specific structure and reactivity. Similar compounds include:
Phosphinidenes: Compounds with a phosphorus atom double-bonded to a carbon atom but lacking the hydroxyl group.
Phosphanylidenemethane: A reduced form of this compound.
Phosphanylidenemethanone: An oxidized form of this compound.
These compounds share some reactivity patterns but differ in their specific applications and stability.
This compound stands out due to its versatility and potential for various applications in scientific research and industry. Its unique structure and reactivity make it a valuable compound for further exploration and development.
特性
CAS番号 |
52322-98-2 |
|---|---|
分子式 |
CHOP |
分子量 |
59.992 g/mol |
IUPAC名 |
phosphanylidynemethanol |
InChI |
InChI=1S/CHOP/c2-1-3/h2H |
InChIキー |
OUMCHNPMALRRAV-UHFFFAOYSA-N |
正規SMILES |
C(#P)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


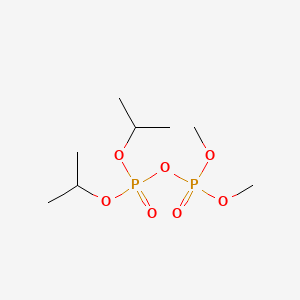
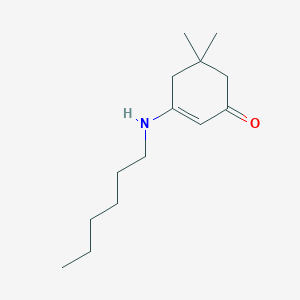
![3,4a,5-Trimethyl-4,4a,5,6,7,8-hexahydronaphtho[2,3-b]furan-4-ol](/img/structure/B14655506.png)

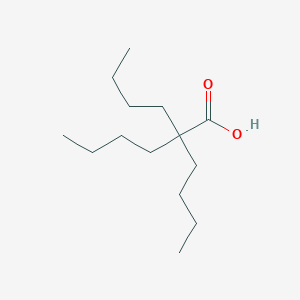

![Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate](/img/structure/B14655537.png)
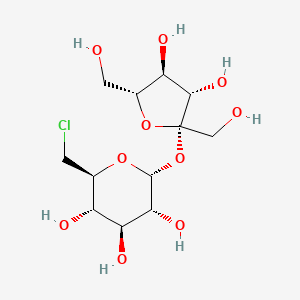
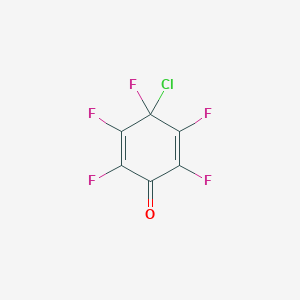
![[2-Nitro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14655553.png)
